3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid
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Overview
Description
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid and 5-fluorobenzoic acid.
Protection of Amines: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The protected piperidine is then coupled with 5-fluorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Automated systems can control reaction conditions precisely, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like sodium azide or potassium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in DMF (dimethylformamide).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted fluorobenzoic acids.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: It is a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound's properties make it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological processes. The Boc group plays a crucial role in protecting the amine functionality during synthesis, which can be removed under acidic conditions to reveal the active compound.
Comparison with Similar Compounds
3-(1-(Methoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid: Similar structure but with a methoxycarbonyl group instead of Boc.
3-(1-(Ethoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid: Similar structure but with an ethoxycarbonyl group.
3-(1-(Propoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid: Similar structure but with a propoxycarbonyl group.
Uniqueness: The presence of the tert-butoxycarbonyl group in 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-5-fluorobenzoic acid provides enhanced stability and selectivity compared to other protecting groups. This makes it particularly useful in complex organic syntheses where precise control over reaction conditions is required.
Properties
IUPAC Name |
3-fluoro-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-6-4-11(5-7-19)12-8-13(15(20)21)10-14(18)9-12/h8-11H,4-7H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAVRSRVRAEBCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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